molecular formula C6H11N B12361932 3-Methylene-piperidine CAS No. 15031-81-9

3-Methylene-piperidine

Cat. No.: B12361932
CAS No.: 15031-81-9
M. Wt: 97.16 g/mol
InChI Key: DMICIZVPSKKBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylidenepiperidine is an organic compound with the molecular formula C6H11N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidenepiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-hexadiene with ammonia or primary amines under high-pressure conditions. The reaction is catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the piperidine ring.

Industrial Production Methods

Industrial production of 3-methylidenepiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-methylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications.

Scientific Research Applications

3-methylidenepiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the structure-activity relationships of piperidine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methylidenepiperidine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the methylene group at the 3-position.

    3-methylpiperidine: A similar compound with a methyl group instead of a methylene group at the 3-position.

    3-methylidenepiperidine-2,6-dione: A derivative with additional carbonyl groups at the 2 and 6 positions.

Uniqueness

3-methylidenepiperidine is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for the formation of various derivatives with diverse applications in research and industry.

Properties

CAS No.

15031-81-9

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

3-methylidenepiperidine

InChI

InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2

InChI Key

DMICIZVPSKKBDO-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.